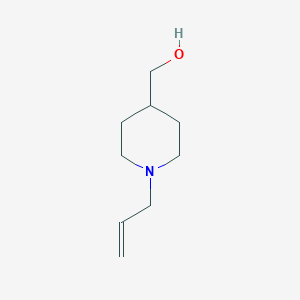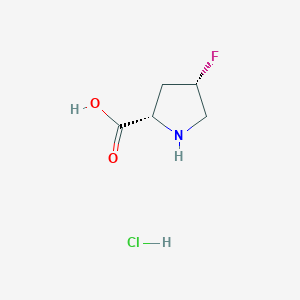
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is a chiral fluorinated amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the design of peptide-based drugs and as a building block in organic synthesis. The presence of the fluorine atom introduces unique chemical properties, such as increased metabolic stability and altered electronic characteristics, which can be advantageous in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of the pyrrolidine ring. One common method includes the use of commercially available starting materials to achieve high diastereoselectivity through a tightly bound chelation-controlled transition state during the ring closure reaction . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the precursor synthesis conditions to achieve a stable yield. Adjusting the sequence of synthetic steps can enhance the overall efficiency and yield of the desired product . The use of advanced techniques such as radiolabeling can also be employed for specific applications, such as imaging .
Chemical Reactions Analysis
Types of Reactions: (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to achieve high selectivity and yield.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound is used in the study of protein stability and folding pathways.
Medicine: It is explored for its potential in drug development, particularly in designing peptide-based therapeutics with enhanced stability and bioavailability.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride involves its incorporation into peptides and proteins, where it influences the overall stability and conformation of the target molecules. The fluorine atom’s electronegativity and steric effects play a crucial role in stabilizing specific conformations, thereby enhancing the biological activity and stability of the resulting compounds .
Comparison with Similar Compounds
- (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
- (2R,4R)-4-Hydroxyproline
- (2S,4S)-4-Hydroxyproline
Comparison: Compared to its analogs, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring enhanced stability and specific conformational preferences .
Properties
IUPAC Name |
(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWWFZQRLUCRFQ-MMALYQPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Cyclohexylformamido)methyl]benzoic acid](/img/structure/B1400688.png)
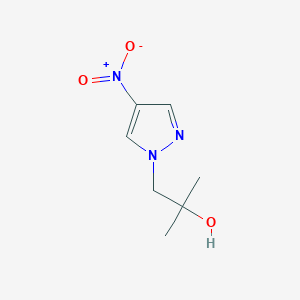
![1-({[(Thiophen-2-yl)methyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1400690.png)


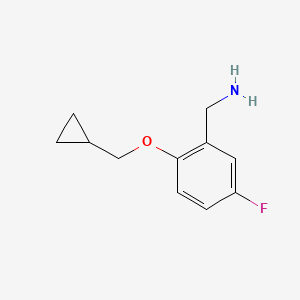

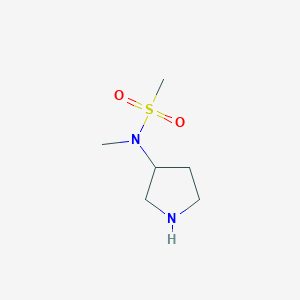
![1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1400699.png)
![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)

![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)
